5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Catalog No.
S2852275
CAS No.
153493-48-2
M.F
C4Cl2N4O
M. Wt
190.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

CAS Number

153493-48-2

Product Name

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

IUPAC Name

5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine

Molecular Formula

C4Cl2N4O

Molecular Weight

190.97

InChI

InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4

InChI Key

VCQNGLLLIXRNIO-UHFFFAOYSA-N

SMILES

C12=NON=C1N=C(C(=N2)Cl)Cl

solubility

not available

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS 153493-48-2), also known as 5,6-dichlorofurazano[3,4-b]pyrazine, is a highly electron-deficient, bicyclic heteroaromatic dihalide. Fusing a furazan (1,2,5-oxadiazole) ring to a pyrazine core creates an exceptionally strong electron-withdrawing framework, significantly lowering the lowest unoccupied molecular orbital (LUMO) compared to standard pyrazines. In industrial and advanced laboratory procurement, this compound is primarily sourced as a highly reactive electrophilic building block. Its dual chlorine atoms are primed for rapid nucleophilic aromatic substitution (SNAr), making it an indispensable precursor for synthesizing high-density energetic materials, advanced mitochondrial uncoupling therapeutics, and push-pull electron acceptor cores for organic photovoltaics and OLEDs [1].

Attempting to substitute 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with simpler analogs, such as 5,6-dichloropyrazine or 2,3-dichloroquinoxaline, critically compromises downstream performance. The absence of the fused furazan ring eliminates the extreme electron deficiency required to drive the acidity of N-H protons in mitochondrial uncouplers and removes the high-enthalpy N-O/C-N bonds essential for heat-resistant explosives [1]. Furthermore, attempting to synthesize this dichloride in-house from its precursor, 5,6-dihydroxyfurazano[3,4-b]pyrazine (DHFP), introduces a severe manufacturing bottleneck; the internal chlorination step is notoriously inefficient, yielding less than 50-62% while generating hazardous acidic smoke [2]. Consequently, direct procurement of the pure dichloride is required to ensure scalable, high-yield functionalization.

Bypassing the Chlorination Bottleneck in Energetic Material Synthesis

In the synthesis of heat-resistant explosives like 4H,8H-difurazano[3,4-b:3′,4′-e]pyrazine (DFP), the in-house chlorination of the precursor 5,6-dihydroxyfurazano[3,4-b]pyrazine (DHFP) is the primary process bottleneck. This step traditionally yields <50% and generates excessive acidic smoke, though recent optimized protocols using POCl3/DMA only push this to 62% [1]. Procuring 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine directly eliminates this hazardous, low-yielding step, enabling immediate downstream SNAr reactions—such as one-pot coupling with 5-(trinitromethyl)tetrazoles to form polynitrated energetic materials—to proceed in yields exceeding 85% under mild conditions[2].

Evidence DimensionChlorination step yield and process safety
Target Compound DataProcured dichloride allows direct, high-yield SNAr coupling
Comparator Or BaselineIn-house synthesis from DHFP yields <50-62% with high acid smoke
Quantified DifferenceEliminates a ~40-50% yield-loss bottleneck and hazardous byproducts
ConditionsPOCl3/DMA chlorination vs. direct procurement for downstream tetrazole coupling

Procuring the dichloride directly derisks the manufacturing of advanced energetic materials by bypassing a notoriously inefficient and hazardous chlorination step.

Superior Electron-Withdrawing Capacity for Protonophoric Activity

The fused furazan ring in 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine imparts extreme electron deficiency to the pyrazine core. When utilized to synthesize 6-amino-pyrazin-5-ol derivatives for NASH therapeutics, this electron-withdrawing effect drives the necessary acidity of the hydroxyl/amino protons required for mitochondrial uncoupling. Head-to-head SAR studies demonstrate that replacing this bicyclic core with a standard pyrazine or triazine core leads to a total loss of uncoupling potency and efficacy [1].

Evidence DimensionProtonophoric activity (mitochondrial uncoupling efficacy)
Target Compound Data[1,2,5]oxadiazolo[3,4-b]pyrazine core derivatives show high in vivo efficacy (EC50 = 4.3 μM for lead compound)
Comparator Or BaselineUnfused pyrazine or triazine core derivatives
Quantified DifferenceTotal loss of uncoupling activity when the furazan ring is absent
ConditionsIn vitro cellular metabolic rate assays (oxygen consumption rate) and STAM mouse models

For developers of NASH therapeutics or protonophores, the specific furazan-fused core is non-negotiable for achieving the required pKa and membrane-crossing lipophilicity.

Accelerated SNAr Reactivity for Push-Pull Acceptor Synthesis

The dual chlorine atoms on the highly electron-deficient [1,2,5]oxadiazolo[3,4-b]pyrazine core exhibit exceptional susceptibility to nucleophilic aromatic substitution (SNAr). Unlike standard 5,6-dichloropyrazines, which often require harsh conditions or transition-metal catalysis for functionalization, 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine readily undergoes sequential substitutions with both N-nucleophiles (amines) and C-nucleophiles (pyrroles, indoles) [1]. This enables the rapid, catalyst-free construction of asymmetric, highly conjugated tricyclic acceptor systems, such as 5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, for use in organic photovoltaics and luminescent materials [1].

Evidence DimensionSNAr reactivity toward weak nucleophiles
Target Compound DataDirect, catalyst-free sequential substitution with C- and N-nucleophiles
Comparator Or BaselineStandard unfused dichloropyrazines requiring harsh conditions or catalysis
Quantified DifferenceEnables multi-step ambient/mild SNAr without transition metal catalysts
ConditionsSynthesis of push-pull tricyclic acceptor heteroaromatic systems

This extreme reactivity allows materials scientists to rapidly construct complex, asymmetric push-pull fluorophores without relying on expensive palladium-catalyzed cross-coupling steps.

Synthesis of Heat-Resistant Energetic Materials

Due to its high enthalpy of formation and dense N-O/C-N bond network, this compound is a highly efficient procured precursor for synthesizing advanced heat-resistant explosives, such as 4H,8H-difurazano[3,4-b:3′,4′-e]pyrazine (DFP) and polynitrated tetrazole derivatives, bypassing the hazardous in-house chlorination of DHFP [1].

Development of Small-Molecule Mitochondrial Uncouplers

The extreme electron-withdrawing nature of the furazanopyrazine core makes it the exact starting material required for developing 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives. These compounds rely on the core's electrophilicity to maintain the precise proton acidity needed for efficacious mitochondrial uncoupling in NASH treatments [2].

Construction of Acceptor Cores for Organic Electronics

Leveraging its exceptional SNAr reactivity, this dichloride is used to build asymmetric, highly conjugated tricyclic acceptor systems (e.g., imidazo-oxadiazolopyrazines). It is the preferred building block for push-pull fluorophores and electron-transport materials in OLEDs and organic photovoltaics where a very low LUMO is required [3].

XLogP3

1.6

Dates

Last modified: 08-17-2023

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